molecular formula C16H15NO3S2 B12253468 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(thiophen-3-yl)acetamide

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(thiophen-3-yl)acetamide

Cat. No.: B12253468
M. Wt: 333.4 g/mol
InChI Key: URAPVSFGHWFINF-UHFFFAOYSA-N
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Description

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(thiophen-3-yl)acetamide is a complex organic compound that features a combination of furan, thiophene, and acetamide groups

Properties

Molecular Formula

C16H15NO3S2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-thiophen-3-ylacetamide

InChI

InChI=1S/C16H15NO3S2/c18-12(9-17-16(19)8-11-5-7-21-10-11)14-3-4-15(22-14)13-2-1-6-20-13/h1-7,10,12,18H,8-9H2,(H,17,19)

InChI Key

URAPVSFGHWFINF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)CC3=CSC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where furan and thiophene derivatives are combined under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or alcohol derivatives .

Scientific Research Applications

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(thiophen-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and thiophene derivatives, such as:

Uniqueness

Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .

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